molecular formula C18H18N2O2 B5712210 3-acetylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

3-acetylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

Cat. No.: B5712210
M. Wt: 294.3 g/mol
InChI Key: DLIRFSUNLLELCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro linkage. The benzo[h]quinazoline moiety is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with cyclopentanone under acidic conditions to form the spirocyclic intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated quinazoline derivatives.

Scientific Research Applications

3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-one
  • 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-one

Uniqueness

3-acetylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is unique due to its specific spiro linkage and the presence of an acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-acetylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(21)20-11-19-16-14-7-3-2-6-13(14)10-18(8-4-5-9-18)15(16)17(20)22/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIRFSUNLLELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC2=C(C1=O)C3(CCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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